molecular formula C7H3BrCl2F2O B1403913 1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene CAS No. 1417568-86-5

1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene

Cat. No.: B1403913
CAS No.: 1417568-86-5
M. Wt: 291.9 g/mol
InChI Key: QSQDMSUHKSDGCO-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene is a polyhalogenated benzene derivative This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring

Properties

IUPAC Name

1-bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQDMSUHKSDGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene typically involves multi-step reactions starting from simpler benzene derivativesThe reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Pharmaceutical Research: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Chemical Biology:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This process involves the formation of a negatively charged intermediate, followed by the loss of a halide anion . The molecular pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties. This group can influence the reactivity and stability of the compound, making it valuable for specific applications in organic synthesis and materials science .

Biological Activity

1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene is a complex aromatic compound that features multiple halogen substituents, which significantly influence its biological activity. The unique combination of bromine, chlorine, and difluoromethoxy groups contributes to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrClF2O, with a molecular weight of approximately 257.46 g/mol. The presence of halogens enhances the compound's reactivity and stability, making it a subject of interest in various scientific fields.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

  • Enzyme Inhibition : The halogen atoms can form specific interactions with active sites on enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for understanding how the compound may affect metabolic pathways and physiological processes.
  • Receptor Binding : The compound's structure allows it to bind effectively to various receptors, potentially altering their function. Studies suggest that fluorinated compounds often exhibit enhanced binding affinity due to their unique electronic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, halogenated compounds have been shown to possess activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of halogenated analogs in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Anticancer Activity

In a recent investigation into the anticancer potential of halogenated benzene derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The study revealed that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels for inducing apoptosis .

Data Table: Biological Activity Summary

Biological Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition
AntimicrobialEscherichia coliInhibition
AnticancerMCF-7 (breast cancer)Cytotoxicity (IC50)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene

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